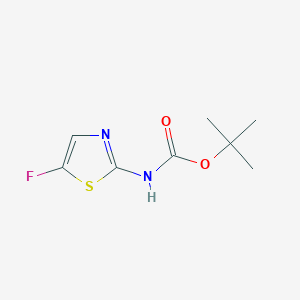

tert-Butyl (5-fluorothiazol-2-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl (5-fluorothiazol-2-yl)carbamate: is a chemical compound with the molecular formula C8H11FN2O2S . It is known for its applications in various fields of scientific research, particularly in organic chemistry and medicinal chemistry. The compound is characterized by the presence of a thiazole ring substituted with a fluorine atom and a tert-butyl carbamate group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (5-fluorothiazol-2-yl)carbamate typically involves the reaction of 5-fluorothiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl (5-fluorothiazol-2-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the thiazole ring can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed:

Substitution Reactions: Products include substituted thiazoles with various functional groups.

Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

tert-Butyl (5-fluorothiazol-2-yl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

Wirkmechanismus

The mechanism of action of tert-butyl (5-fluorothiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the thiazole ring can form strong interactions with target proteins, enhancing the compound’s binding affinity and specificity. The carbamate group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

- tert-Butyl (5-chlorothiazol-2-yl)carbamate

- tert-Butyl (5-bromothiazol-2-yl)carbamate

- tert-Butyl (5-methylthiazol-2-yl)carbamate

Comparison: tert-Butyl (5-fluorothiazol-2-yl)carbamate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its analogs. The fluorine atom enhances the compound’s stability and can influence its reactivity and binding interactions. This makes this compound a valuable compound in research and development .

Biologische Aktivität

Introduction

tert-Butyl (5-fluorothiazol-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C8H11FN2O2S

- Molar Mass : 218.25 g/mol

- CAS Number : 731018-54-5

- Density : 1.319 g/cm³ (predicted)

- pKa : 4.47 (predicted)

- Storage Conditions : Under inert gas (nitrogen or argon) at 2-8°C

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is critical for maintaining cellular integrity.

Anti-Gastric Ulcer Activity

The compound has been investigated for its role in treating gastric ulcers. In animal models, it showed a significant reduction in ulcer area compared to controls, attributed to its ability to enhance mucosal defense mechanisms and inhibit gastric acid secretion. This property positions it as a candidate for further development in gastroprotective therapies .

Neuroprotective Effects

Emerging studies highlight the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It appears to modulate tau protein aggregation, a hallmark of neurodegeneration. In vitro assays have shown that the compound can inhibit tau fibrillization, potentially offering a therapeutic pathway for managing tauopathies .

Case Studies

-

Gastric Ulcer Model Study :

- Objective : To evaluate the anti-ulcer efficacy.

- Method : Induced gastric ulcers in rats were treated with varying doses of this compound.

- Results : A dose-dependent reduction in ulcer size was observed, with significant mucosal healing noted at higher doses.

- Neurodegeneration Study :

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell wall synthesis and tau phosphorylation.

- Modulation of Signaling Pathways : It appears to influence pathways related to inflammation and cellular stress responses, enhancing protective mechanisms in gastric and neuronal tissues.

Comparative Analysis Table

| Property | This compound | Other Thiazole Derivatives |

|---|---|---|

| Antimicrobial Activity | Significant against Gram-positive bacteria | Variable |

| Anti-Gastric Ulcer Efficacy | High efficacy observed | Moderate |

| Neuroprotective Potential | Inhibits tau aggregation | Limited |

| Toxicity Profile | Low toxicity in animal studies | Varies widely |

Eigenschaften

IUPAC Name |

tert-butyl N-(5-fluoro-1,3-thiazol-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2O2S/c1-8(2,3)13-7(12)11-6-10-4-5(9)14-6/h4H,1-3H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMFSWGHVQKQGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(S1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474492 |

Source

|

| Record name | tert-Butyl (5-fluoro-1,3-thiazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731018-54-5 |

Source

|

| Record name | tert-Butyl (5-fluoro-1,3-thiazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.